5-Bromoisoxazole-3-carboxylic Acid: A Bifunctional Scaffold for Advanced Drug Discovery
5-Bromoisoxazole-3-carboxylic Acid: A Bifunctional Scaffold for Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, the isoxazole ring represents a privileged pharmacophore, offering unique electron-rich aromatic properties combined with distinct hydrogen-bonding capabilities. Among its derivatives, 5-Bromoisoxazole-3-carboxylic acid (CAS: 1350551-14-2) stands out as a highly versatile, bifunctional building block. By possessing both a reactive electrophilic center at the C-5 position (bromine) and an acylating center at the C-3 position (carboxylic acid), this molecule enables orthogonal functionalization. This technical guide explores the physicochemical properties, self-validating synthetic workflows, and pharmacological applications of this critical intermediate, providing drug development professionals with a comprehensive blueprint for its utilization.
Physicochemical Profiling & Structural Causality
The utility of 5-Bromoisoxazole-3-carboxylic acid stems directly from its electronic distribution. The adjacent nitrogen and oxygen atoms in the five-membered ring withdraw electron density, rendering the C-5 position highly susceptible to oxidative addition by transition metals. Simultaneously, the C-3 carboxylic acid provides a stable yet easily activated handle for peptide coupling or esterification.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Structural/Practical Implication |
| CAS Number | 1350551-14-2 | Standardized registry identifier for procurement. |
| Molecular Formula | C4H2BrNO3 | Halogenated heterocycle; requires inert storage. |
| Molecular Weight | 191.97 g/mol | Low molecular weight allows for extensive derivatization without exceeding Lipinski's Rule of 5. |
| SMILES | O=C(C1=NOC(Br)=C1)O | Defines the 1,2-oxazole core with 3-carboxy and 5-bromo substituents. |
| Storage Conditions | Inert atmosphere, 2-8°C | Prevents premature hydrolysis or degradation of the reactive C-Br bond. |
Strategic Functionalization Workflows
The orthogonal reactivity of the C-3 and C-5 positions allows chemists to build complex, multi-targeted libraries from a single starting material.
Caption: Workflow of 5-Bromoisoxazole-3-carboxylic acid bifunctional derivatization.
Protocol 1: C-5 Functionalization via Suzuki-Miyaura Cross-Coupling
Objective: Introduce aryl or heteroaryl substituents at the C-5 position to explore hydrophobic pocket binding in target proteins[2]. Causality & Rationale: The C-5 bromine is highly activated. However, the presence of the unprotected C-3 carboxylic acid can interfere with standard basic coupling conditions by forming insoluble salts or chelating the palladium catalyst. Therefore, an optimized biphasic solvent system and precise stoichiometric control of the base are required.
Step-by-Step Methodology:
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Reagent Assembly: In an oven-dried Schlenk flask, combine 5-Bromoisoxazole-3-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
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Solvent Degassing (Critical Causality): Add a mixture of 1,4-dioxane and H₂O (4:1 v/v). Degas the solution via three freeze-pump-thaw cycles. Why? Dissolved oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) and promotes the homocoupling of boronic acids, drastically reducing yield.
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Base Addition & Catalysis: Add K₂CO₃ (2.5 eq) under a positive stream of N₂. Heat the reaction mixture to 80°C for 12 hours. The excess base ensures both the neutralization of the carboxylic acid and the activation of the boronic acid to the reactive boronate complex.
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Validation Checkpoint 1: Monitor via LC-MS. The disappearance of the m/z 190/192 doublet (indicative of the bromine isotopes) confirms oxidative addition and successful coupling.
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pH-Controlled Isolation: Cool to room temperature. Dilute with water and wash with diethyl ether to remove non-polar impurities (e.g., homocoupled biphenyls). Carefully acidify the aqueous layer with 1M HCl to pH ~2. Why? Acidification protonates the C-3 carboxylate back to the free acid, rendering the product lipophilic enough to be extracted into ethyl acetate (EtOAc).
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Purification: Dry the EtOAc layer over Na₂SO₄, concentrate, and purify via reverse-phase HPLC.
Protocol 2: C-3 Derivatization via Amidation
Objective: Convert the C-3 carboxylic acid into an amide to modulate blood-brain barrier (BBB) permeability and optimize target affinity[3].
Step-by-Step Methodology:
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Carboxyl Activation: Dissolve the C-5 functionalized isoxazole core in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes. Causality: HATU rapidly converts the carboxylic acid into a highly reactive, non-epimerizing active ester (OAt ester). This prevents the formation of unreactive carboxylate salts and accelerates the subsequent nucleophilic attack.
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Nucleophilic Acyl Substitution: Add the desired primary or secondary amine (1.2 eq). Stir for 4-6 hours.
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Validation Checkpoint 2: Perform TLC (Hexane:EtOAc 1:1). The active ester intermediate should completely convert to a higher Rf spot (the amide).
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Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid and destroy any remaining active ester. Extract with dichloromethane (DCM). Wash the organic layer extensively with 5% LiCl aqueous solution to remove residual DMF.
Pharmacological Applications and Target Engagement
The strategic functionalization of 5-Bromoisoxazole-3-carboxylic acid has led to the discovery of numerous highly potent drug candidates. 4 highlight their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[4].
Table 2: Pharmacological Targets of Isoxazole-3-carboxylic Acid Derivatives
| Biological Target | Mechanism of Action | Therapeutic Application | Key Structural Requirement |
| Serine Acetyltransferase (SAT) | Competitive Inhibition | Antibacterial Adjuvants | C-3 Carboxylic acid or bioisostere[3] |
| Cyclooxygenase-2 (COX-2) | Selective Inhibition | Anti-inflammatory | C-5 Diaryl substitution[5] |
| RORγt Receptor | Allosteric Inverse Agonism | Autoimmune Therapy | C-5 Hydrophobic bulk[2] |
| Tubulin (Colchicine Site) | Polymerization Inhibition | Anticancer | 3,4-Diaryl/C-5 Methylation[6] |
Antimicrobial Adjuvants via SAT Inhibition
Many bacteria, including Salmonella typhimurium, utilize L-cysteine biosynthesis to increase tolerance to antibacterial treatments, leading to antimicrobial resistance. The enzyme Serine Acetyltransferase (SAT) catalyzes the rate-limiting step of this pathway. 3 that isoxazole-3-carboxylic acid derivatives act as potent competitive inhibitors of SAT[3]. The C-3 carboxylic acid moiety is critical for maintaining inhibitory activity, anchoring the molecule within the enzyme's active site via hydrogen bonding.
Caption: Mechanism of bacterial SAT inhibition by isoxazole-3-carboxylic acid derivatives.
Autoimmune Therapeutics and Anti-Inflammatory Agents
Beyond antimicrobials, the isoxazole core is heavily utilized in targeting human pathologies. By leveraging the C-5 position via cross-coupling (Protocol 1), researchers have developed 2 with submicromolar efficacy, effectively inhibiting cellular IL-17a expression for autoimmune treatments[2]. Similarly, 5 have validated isoxazole derivatives as highly selective COX-2 inhibitors, offering potent anti-inflammatory effects with improved gastrointestinal absorption profiles[5]. Furthermore, structural modifications at the C-5 position have yielded6 capable of inhibiting tubulin polymerization, showcasing significant cytotoxicity against tumor cell lines[6].
Conclusion
5-Bromoisoxazole-3-carboxylic acid is far more than a simple reagent; it is a programmable chemical chassis. By understanding the electronic causality of its C-3 and C-5 positions, drug development professionals can execute highly reliable, self-validating synthetic protocols to generate diverse libraries of bioactive compounds. Whether targeting bacterial resistance mechanisms or human autoimmune pathways, this molecule remains a cornerstone of modern rational drug design.
References
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BLD Pharm. "1350551-14-2 | 5-Bromoisoxazole-3-carboxylic acid". 1
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National Institutes of Health (PMC). "Advances in isoxazole chemistry and their role in drug discovery". 4
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National Institutes of Health (PMC). "Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants". 3
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Frontiers in Chemistry. "Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives". 5
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ACS Pharmacology & Translational Science. "3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo". 6
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National Institutes of Health (PMC). "Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists". 2
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